Cas no 222159-14-0 (N-Cyclopentyl-2-methyladenosine)

N-Cyclopentyl-2-methyladenosine structure
222159-14-0 structure
Product Name:N-Cyclopentyl-2-methyladenosine
CAS No:222159-14-0
MF:C16H23N5O4
MW:349.384923219681
CID:2847191
Update Time:2023-08-10

N-Cyclopentyl-2-methyladenosine Chemical and Physical Properties

Names and Identifiers

    • N-Cyclopentyl-2-methyladenosine
    • (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • Inchi: 1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1
    • InChI Key: SNKCKGGONFMYNX-XNIJJKJLSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(=NC(C)=NC1=2)NC1CCCC1)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 466
  • XLogP3: 1.3
  • Topological Polar Surface Area: 126
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